molecular formula C21H20N4O4S B3296644 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide CAS No. 893995-20-5

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide

Cat. No.: B3296644
CAS No.: 893995-20-5
M. Wt: 424.5 g/mol
InChI Key: CFRCDCYUPPCFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-based ethanediamide derivative featuring a 4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl ethyl moiety and a 3-nitrophenyl substituent.

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-5-3-6-15(11-13)21-23-14(2)18(30-21)9-10-22-19(26)20(27)24-16-7-4-8-17(12-16)25(28)29/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCDCYUPPCFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing thiazole and phenyl groups have been associated with a wide range of biological activities, suggesting that this compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its distribution, metabolism, and excretion would depend on factors such as its molecular size, polarity, and stability, as well as the characteristics of the target tissues.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder its interactions with its targets.

Biological Activity

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide is a synthetic compound with notable biological activities. This article explores its chemical characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Characteristics

Molecular Formula : C21H20N4O4S
Molecular Weight : 424.5 g/mol
IUPAC Name : N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-nitrophenyl)ethanediamide
Structural Features :

  • Contains thiazole and nitrophenyl moieties.
  • Exhibits multiple functional groups that may influence biological interactions.
PropertyValue
LogP4.7018
Polar Surface Area58.167 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown inhibition of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumors. Studies have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer effects.

The proposed mechanism involves the compound's ability to bind to specific enzymes and receptors, disrupting cancer cell metabolism and proliferation. The thiazole ring enhances interaction with biological targets due to its electron-withdrawing properties, which can stabilize enzyme-substrate complexes.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on related thiazole compounds demonstrated their ability to inhibit cell growth in breast cancer cell lines by inducing apoptosis.
    • The compound's structure allows for effective binding to CA IX, leading to decreased tumor viability.
  • In Vivo Studies :
    • Animal models treated with similar thiazole derivatives showed reduced tumor sizes and prolonged survival rates compared to control groups.
    • Pharmacokinetic studies indicated favorable absorption and distribution profiles for compounds with similar structures.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamideThiazole and methyl substitutionsAnticancer activity
3,4-Dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamideSulfonamide group with thiazoleAntibacterial and anticancer effects

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and heterocyclic cores. Key examples include:

Compound Name / ID Substituent on Thiazole Amide Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-Methylphenyl 3-Nitrophenyl 425.51 (C₂₂H₂₂N₄O₃S) Nitro group enhances electrophilicity; methyl improves lipophilicity .
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide 3-Methylphenyl 4-Methylphenyl 393.50 (C₂₂H₂₃N₃O₂S) Methyl substituent increases hydrophobicity; lacks nitro group reactivity.
N~1~-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N~2~-(2-nitrophenyl)ethanediamide 4-Fluorophenyl 2-Nitrophenyl 414.41 (C₁₉H₁₅FN₄O₄S) Fluorine enhances electronegativity; nitro at ortho position may sterically hinder binding.
ZINC C20028245 (2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide) N/A (dihydrothiazole) 3-Nitrophenyl 323.34 (C₁₂H₁₂N₆O₃S) Dihydrothiazole core reduces aromaticity; carbamimidamido group adds basicity.

Key Observations :

  • Nitro vs. Methyl Groups : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution compared to methyl-substituted analogs .
  • Halogen Effects : Fluorine in the 4-fluorophenyl analog increases polarity and metabolic stability but may reduce membrane permeability .

Physicochemical and Pharmacological Properties

  • Solubility : The nitro group in the target compound reduces aqueous solubility compared to methyl-substituted analogs but improves interaction with polar biological targets .
  • Melting Points : Crystallographic data from analogs (e.g., triclinic crystal system, α = 86.59°) suggest that nitro groups may stabilize crystal lattices via dipole interactions, leading to higher melting points (~455–458 K) .
  • Biological Activity : Thiazole derivatives with nitro groups often exhibit antimicrobial and kinase inhibitory activities. For instance, ZINC C20028245 shows promise in targeting chemokine-G protein interfaces .

Structure-Activity Relationship (SAR) Insights

  • Position of Nitro Group : The meta position (3-nitrophenyl) balances electronic effects without steric clashes, unlike ortho-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.